molecular formula C7H5FN2O2 B8004601 2-Amino-7-fluoro-1,3-benzoxazol-6-OL

2-Amino-7-fluoro-1,3-benzoxazol-6-OL

Cat. No.: B8004601
M. Wt: 168.12 g/mol
InChI Key: RZZVSLTUFZRUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-fluoro-1,3-benzoxazol-6-OL is a fluorinated benzoxazole derivative serving as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. The benzoxazole core is a privileged structure in pharmaceutical development, known for its ability to interact with diverse biological targets . Researchers utilize this compound, particularly through its amine and hydroxy functional groups, for the synthesis of more complex molecules aimed at modulating various receptors and enzymes . Its structural features make it a valuable precursor in developing potential therapeutics, as similar benzoxazole-based compounds have been investigated as modulators of biological targets such as the 5-HT3 receptor, which is relevant for conditions like irritable bowel syndrome and chemotherapy-induced nausea and vomiting . Furthermore, the fluorine atom enhances the molecule's properties by potentially improving metabolic stability and membrane permeability, making it a critical building block for creating novel bioactive compounds. As with all materials of this nature, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-7-fluoro-1,3-benzoxazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2/c8-5-4(11)2-1-3-6(5)12-7(9)10-3/h1-2,11H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZVSLTUFZRUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1N=C(O2)N)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-fluoro-1,3-benzoxazol-6-OL typically involves the condensation of 2-aminophenol with an appropriate fluorinated aldehyde or ketone. One common method includes the use of aqueous hydrogen peroxide (H2O2) and ethanol as solvents, with titanium tetraisopropoxide (TTIP) as a catalyst . The reaction is carried out at a temperature of around 50°C to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems, such as nanocatalysts and ionic liquid catalysts, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-fluoro-1,3-benzoxazol-6-OL undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups replacing the fluoro or amino groups .

Scientific Research Applications

2-Amino-7-fluoro-1,3-benzoxazol-6-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-7-fluoro-1,3-benzoxazol-6-OL involves its interaction with various molecular targets and pathways. The amino and fluoro groups allow it to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can inhibit or activate specific biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to the benzoxazole/benzothiazole family, where structural variations in substituents significantly alter properties. Key analogues include:

Compound Name Molecular Formula Substituents (Positions) Molar Mass (g/mol) Key Features
2-Amino-7-fluoro-1,3-benzoxazol-6-OL C₇H₅FN₂O₂ -NH₂ (2), -OH (6), -F (7) 168.13 Fluorine enhances electronegativity; hydroxyl improves solubility
2-Amino-6-(trifluoromethoxy)benzothiazole C₈H₅F₃N₂OS -NH₂ (2), -OCF₃ (6) 226.19 Trifluoromethoxy group increases lipophilicity and metabolic stability
7-Amino-4-nitro-2,1,3-benzoxadiazole C₆H₄N₄O₃ -NH₂ (7), -NO₂ (4) 180.12 Nitro group enhances electrophilicity for bioorthogonal labeling
2-Aminobenzothiazole C₇H₆N₂S -NH₂ (2) 150.20 Lacks fluorine and hydroxyl groups; simpler structure with higher volatility

Physicochemical Properties

  • pKa: The pKa of this compound (5.84) is lower than that of 2-aminobenzothiazole (~8.2, estimated), indicating stronger acidity due to electron-withdrawing fluorine and hydroxyl groups .
  • Boiling Point: The predicted boiling point of 348.1 °C for the target compound is higher than 2-aminobenzothiazole (~250–300 °C), likely due to hydrogen bonding from the hydroxyl group .
  • Lipophilicity: Fluorine and hydroxyl substituents balance hydrophilicity and lipophilicity, whereas 2-Amino-6-(trifluoromethoxy)benzothiazole’s -OCF₃ group increases logP, favoring membrane permeability .

Q & A

Q. Optimization Tips :

  • Use HPLC to monitor intermediate purity .
  • Adjust stoichiometry of cyclization agents to minimize byproducts .

Basic: Which spectroscopic and chromatographic methods are effective for characterizing purity and structure?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., fluorine at C7 causes splitting patterns in adjacent protons) .
    • ¹⁹F NMR : Confirm fluorine incorporation (δ ≈ −110 to −120 ppm for aromatic F) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (calc. for C₇H₅FN₂O₂: 184.03 g/mol) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced: How can computational methods predict electronic properties and reactivity?

Q. Methodological Answer :

  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies to predict redox behavior (e.g., HOMO ≈ −6.2 eV for electron-withdrawing F and OH groups) .
    • Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., NH₂ at C2 as a hydrogen-bond donor) .
  • Molecular Dynamics (MD) : Model solvation effects in aqueous/PBS buffers to assess stability .

Validation : Compare computed IR spectra with experimental data to refine force fields .

Advanced: What strategies resolve contradictions in reported biological activities?

Methodological Answer :
Contradictions often arise from:

  • Purity Variability : Use orthogonal methods (e.g., NMR + HPLC) to confirm compound identity .
  • Assay Conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity at pH 7.4 ± 0.2) .
  • Structural Analogues : Compare with benzothiazole derivatives (e.g., 2-amino-7-Cl-6-fluoro-benzothiazole) to isolate substituent effects .

Example : If one study reports antimicrobial activity (IC₅₀ = 10 µM) and another shows no effect, verify bacterial strain (e.g., Gram-negative vs. Gram-positive) and solvent (DMSO vs. saline) .

Advanced: How do substitution patterns influence intermolecular interactions in crystal structures?

Q. Methodological Answer :

  • X-ray Crystallography : Use SHELXL for refinement .
    • Hydrogen Bonding : The 6-OH group forms O–H···N bonds with adjacent molecules (d ≈ 2.8 Å) .
    • Fluorine Effects : The 7-F substituent increases ring planarity, enhancing π-π stacking (distance ≈ 3.5 Å) .

Table 1 : Key Crystallographic Parameters

ParameterValueReference
Space GroupP2₁/c
Unit Cell (Å)a=5.42, b=7.89, c=12.31
Hydrogen BondsO6–H···N2 (2.79 Å)

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Q. Methodological Answer :

  • Purification : Replace column chromatography with recrystallization (ethanol/water) for >10 g batches .
  • Byproduct Management : Optimize stoichiometry to suppress dimerization (e.g., limit BrCN to 1.2 eq.) .
  • Stability Testing : Monitor degradation under physiological conditions (e.g., PBS at 37°C for 48 hrs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.